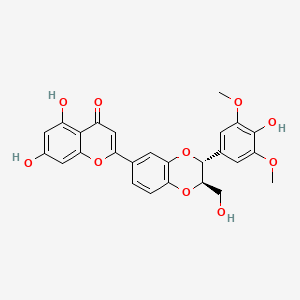

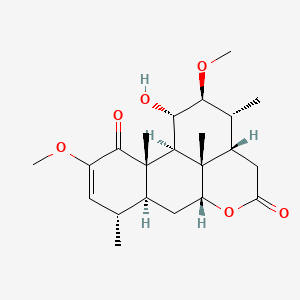

5-(Pentadeca-8,11,14-trien-1-yl)resorcinol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-alkylresorcinols, including 5-(Pentadeca-8,11,14-trien-1-yl)resorcinol, involves flexible methodologies that assemble these targets from accessible alkenes, dienes, enynes, or dienynes through boron-mediated reactions. A notable approach disclosed by Fürstner and Seidel (1997) combines classical and modern boron chemistry, demonstrating the efficiency of synthesizing such compounds through a palladium-catalyzed Suzuki cross-coupling reaction (Fürstner & Seidel, 1997). Similarly, Baylis, Odle, and Tyman (1981) detailed the synthesis of compounds in the 'cardol' series, closely related to 5-alkylresorcinols, emphasizing the strategic hydrogenation and alkylation steps (Baylis, Odle, & Tyman, 1981).

Molecular Structure Analysis

The molecular structure of 5-alkylresorcinols, including those with specific alkyl chains such as pentadeca-8,11,14-trienyl, has been elucidated using advanced spectroscopic techniques. Cojocaru et al. (1986) highlighted the use of 1H NMR, 13C NMR, and MS for the chemical characterization of a mixture containing 5-(12-cis-heptadecenyl)- and 5-pentadecyl-resorcinol isolated from mango peel, demonstrating their antifungal activity (Cojocaru et al., 1986).

Chemical Reactions and Properties

Alkylresorcinols, including 5-(Pentadeca-8,11,14-trien-1-yl)resorcinol, exhibit exceptional DNA-cleaving properties under oxidative conditions. Their chemical reactivity has been exploited in synthesizing derivatives with potential biological activities. For example, the synthetic flexibility allows the introduction of various functional groups, expanding their chemical diversity and potential applications (Fürstner & Seidel, 1997).

Physical Properties Analysis

The physical properties of 5-alkylresorcinols depend significantly on the length and saturation of the alkyl chain. Studies have shown that the alkyl chain length can influence the compound's lipophilicity, impacting its interaction with biological membranes and thus its biological activity. Hładyszowski, Zubik, and Kozubek (1998) conducted a detailed study on the lipophilicity and electrostatic properties of resorcinols, demonstrating how these physical properties contribute to their antioxidant activity (Hładyszowski, Zubik, & Kozubek, 1998).

Chemical Properties Analysis

The chemical properties of 5-alkylresorcinols, such as antioxidant and antifungal activities, are closely linked to their molecular structure. Kamal-Eldin et al. (2001) compared the antioxidant properties of 5-n-pentadecylresorcinol and α-tocopherol, illustrating the former's low hydrogen donation and peroxyl radical-scavenging potency, which are essential for antioxidant activity (Kamal-Eldin et al., 2001).

Applications De Recherche Scientifique

Antioxidant Properties

Alkylresorcinols, such as 5-n-pentadecylresorcinol, a compound related to 5-(Pentadeca-8,11,14-trien-1-yl)resorcinol, have been studied for their antioxidant properties. These compounds, found in the phenolic ring with a long hydrocarbon chain, have shown potential in protecting polyunsaturated fatty acids against peroxidation. However, their structural limitations, particularly the meta-dihydroxy substitutions, do not support active hydrogen donation and scavenging of peroxyl radicals, which are responsible for the propagation of lipid oxidation. This suggests limited effectiveness in hydrogen donation and peroxyl radical-scavenging potency compared to other antioxidants like α-tocopherol (Kamal-Eldin et al., 2001).

Impact on Cell Permeability

Resorcinol derivatives, including 5-(Pentadeca-8,11,14-trien-1-yl)resorcinol, have been observed to induce permeability changes in liposomes and erythrocytes. Studies have shown that these compounds can cause potassium release and suggest specific permeability to protons, potassium, and other small molecules. The most significant permeability changes were observed with 5-(n-pentadecyl)resorcinol and alkenyl resorcinols, indicating their potential role in altering cell membrane properties (Kozubek & Demel, 1980).

Antifungal Activity

Resorcinol derivatives extracted from the peel of mango fruits, including 5-(Pentadeca-8,11,14-trien-1-yl)resorcinol, have exhibited antifungal properties. They act as preformed agents against fungi like Alternaria alternata, responsible for black spot disease in mangoes. This suggests their potential use in protecting crops from fungal infections (Cojocaru et al., 1986).

Cytotoxic Effects and Cancer Research

Certain resorcinol derivatives, such as 5-(Pentadeca-8,11,14-trien-1-yl)resorcinol, have shown strong cytotoxic effects against various cancer cell lines. These compounds have been isolated from different plant sources and evaluated for their potential in cancer treatment. Their mechanism of action often involves the induction of apoptosis in cancer cells, making them a subject of interest in oncological research (Bao et al., 2010).

Propriétés

IUPAC Name |

5-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h2,4-5,7-8,16-18,22-23H,1,3,6,9-15H2/b5-4-,8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXBEOHCOCMKAC-UTOQUPLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872873 | |

| Record name | 5-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pentadeca-8,11,14-trien-1-yl)resorcinol | |

CAS RN |

79473-24-8 | |

| Record name | 5-(8Z,11Z)-8,11,14-Pentadecatrien-1-yl-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79473-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 5-(8Z,11Z)-8,11,14-pentadecatrienyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079473248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline](/img/structure/B1252948.png)

![15-Ethyl-14-ethynyl-5-(hydroxyimino)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-ol](/img/structure/B1252961.png)

![7-methoxy-8-[(2S,3S)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one](/img/structure/B1252963.png)

![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B1252964.png)